(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of Propylene: This method involves the reaction of propylene with carbon monoxide and hydrogen to produce a mixture of isobutyraldehyde and butyraldehyde.
Hydrogenation of Isobutyraldehyde: The resulting isobutyraldehyde from the hydroformylation process is then hydrogenated to produce isobutanol.
Reppe Carbonylation: This method also produces isobutanol and butanol from propylene, carbon monoxide, and water under pressure in the presence of a catalyst.
Industrial Production Methods:
Fermentative Microbial Processes: Isobutanol can be produced from biomass via microbial fermentation.
Recovery from Isobutyl Oil: Isobutanol can also be recovered from isobutyl oil, a by-product of methanol production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isobutanol can be oxidized to isobutyraldehyde and further to isobutyric acid.
Esterification: Isobutanol reacts with carboxylic acids to form esters, such as isobutyl acetate.
Dehydration: Isobutanol can undergo dehydration to form isobutene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Carboxylic acids and acid catalysts like sulfuric acid (H₂SO₄) are commonly used.
Dehydration: Acid catalysts such as sulfuric acid (H₂SO₄) are used for dehydration reactions.
Major Products:
Isobutyraldehyde and Isobutyric Acid: Products of oxidation.
Isobutyl Acetate: Product of esterification.
Isobutene: Product of dehydration.
Scientific Research Applications
Isobutanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and as an intermediate in the synthesis of various chemicals.
Biology: Used in the study of microbial fermentation processes and metabolic engineering.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a biofuel and as an additive in gasoline to improve combustion properties.
Mechanism of Action
Isobutanol exerts its effects primarily through its interactions with cellular membranes and metabolic pathways. In microbial fermentation, isobutanol is produced via the Ehrlich pathway, which involves the degradation of valine . The key enzymes involved in this pathway include acetolactate synthase, acetohydroxyacid reductoisomerase, and dihydroxy-acid dehydratase . These enzymes catalyze the conversion of pyruvate to isobutanol through a series of intermediate steps .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPILXPLMVYREQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate in natural product synthesis?
A1: this compound serves as a crucial building block in the multi-step synthesis of Jaspine B [, ]. Jaspine B, a natural product isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines [, ]. Therefore, efficient synthesis of this compound is important for accessing this potentially valuable natural product for further research.
Q2: Can you describe the different synthetic routes explored for producing this compound?
A2: Two distinct synthetic approaches have been explored, both starting from L-Serine:
- Route 1: This seven-step synthesis [] involves esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection, resulting in an overall yield of 41%.
- Route 2: This alternative seven-step route [] utilizes esterification, Bn protection, Boc protection, TBS protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30%.
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